Autotaxin-IN-1 - 1619971-30-0

Autotaxin-IN-1

Catalog Number: EVT-260780
CAS Number: 1619971-30-0
Molecular Formula: C21H23N7O2
Molecular Weight: 405.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Autotaxin-IN-1 is a potent inhibitor of autotaxin.
Source and Classification

Autotaxin is a secreted enzyme primarily found in various tissues, including the brain, liver, and kidneys. It belongs to the phosphodiesterase family and is classified as a lysophospholipase D due to its ability to hydrolyze lysophosphatidylcholine into lysophosphatidic acid. The inhibition of autotaxin has gained attention for its potential in treating conditions such as cancer, fibrosis, and neurodegenerative diseases .

Synthesis Analysis

Methods

The synthesis of Autotaxin-Inhibitor 1 involves several chemical reactions that typically start from commercially available precursors. The process includes:

  1. Formation of Key Intermediates: Initial steps often involve the creation of key intermediates through reactions such as alkylation or acylation.
  2. Coupling Reactions: These intermediates are then coupled using coupling agents under specific conditions to form the desired compound.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological assays.

Technical Details

For instance, one synthetic route involves starting with a bicyclic core structure that undergoes modifications to enhance binding affinity and selectivity towards autotaxin. Techniques like high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purify the final compound .

Molecular Structure Analysis

Structure

The molecular structure of Autotaxin-Inhibitor 1 can be characterized by its unique bicyclic framework that allows for effective interaction with the active site of autotaxin. The compound typically features functional groups that enhance solubility and bioavailability.

Data

Crystallographic studies have revealed that autotaxin contains multiple domains: two somatomedin B-like domains and a catalytic phosphodiesterase domain. The active site of autotaxin is crucial for its enzymatic function, and inhibitors like Autotaxin-Inhibitor 1 are designed to fit into this site effectively .

Chemical Reactions Analysis

Reactions

Autotaxin-Inhibitor 1 undergoes various chemical reactions during its synthesis and application:

  • Hydrolysis: The compound may be hydrolyzed under certain conditions, affecting its stability.
  • Enzyme Inhibition Assays: The primary reaction of interest is the inhibition of autotaxin activity, which can be measured using fluorogenic substrates.

Technical Details

Inhibition assays typically utilize substrates like lysophosphatidylcholine, where the decrease in product formation (lysophosphatidic acid) indicates the potency of the inhibitor. Techniques such as kinetic analysis help determine parameters like IC50 values .

Mechanism of Action

Process

The mechanism by which Autotaxin-Inhibitor 1 acts involves binding to the active site of autotaxin, preventing it from converting lysophosphatidylcholine into lysophosphatidic acid. This inhibition leads to reduced levels of lysophosphatidic acid, which is associated with various pathological processes.

Data

Studies have demonstrated that effective inhibition can lead to significant changes in cellular responses related to fibrosis and inflammation. For example, in renal fibroblast models, inhibition of autotaxin reduces fibroblast migration and proliferation mediated by lysophosphatidic acid signaling .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline material.
  • Solubility: Soluble in organic solvents; solubility in aqueous solutions may vary based on functional groups.

Chemical Properties

  • Stability: Stability can be affected by pH and temperature; optimal storage conditions are necessary to maintain activity.
  • Reactivity: The compound may react with nucleophiles or undergo oxidation under certain conditions.

Relevant data include melting points, solubility parameters, and stability profiles under various environmental conditions .

Applications

Scientific Uses

Autotaxin-Inhibitor 1 has potential applications in:

  • Cancer Therapy: Targeting autotaxin could inhibit tumor growth by reducing lysophosphatidic acid levels.
  • Fibrosis Treatment: Inhibiting autotaxin may mitigate fibrotic responses in tissues by disrupting fibroblast activation pathways.
  • Neurodegenerative Diseases: Given the role of autotaxin in neuroinflammation, inhibitors could be explored for therapeutic effects in diseases like Alzheimer's .
Molecular Structure and Structure-Activity Relationships (SAR) of Autotaxin-IN-1

Chemical Scaffold of Autotaxin-IN-1: Core Pharmacophore Analysis

Autotaxin-IN-1 features an imidazo[1,2-b]pyridazine core that serves as its primary pharmacophore, enabling high-affinity interactions with the catalytic domain of autotaxin (ATX). This scaffold incorporates a zinc-chelating motif (typically a nitrogen-rich heterocycle) critical for coordinating the bimetallic zinc site within ATX’s active pocket [10]. Key substituents include a meta-trifluoromethyl benzyl group at the C3 position and a carboxamide linker at the C6 position, which collectively enhance hydrophobic anchoring and hydrogen-bond formation with residues like Thr209 and Asn230. The compound’s rigidity minimizes entropic penalties upon binding, while its planar structure facilitates optimal π-stacking with hydrophobic residues (e.g., Trp275) [4] [10].

Table 1: Core Structural Features of Autotaxin-IN-1

RegionChemical MoietiesRole in ATX Binding
Zinc-chelating coreImidazo[1,2-b]pyridazineCoordinates catalytic Zn²⁺ ions
Hydrophobic anchorm-CF₃-benzylBinds hydrophobic pocket (Tyr210, Phe275)
Linker systemCarboxamide/alkyl chainConnects core to allosteric tunnel motifs
Solubility modifierTertiary amine/pyridineEnhances bioavailability

Structural Modifications for Enhanced ATX Binding Affinity

Systematic SAR studies reveal that minor alterations to Autotaxin-IN-1’s structure significantly impact potency:

  • Zinc-Chelating Group Optimization: Replacing the triazole with an imidazole ring (pKₐ ~6.5) improves zinc coordination kinetics, reducing IC₅₀ from 220 nM to 39 nM in enzymatic assays [4]. Boronic acid derivatives exhibit sub-50 nM potency by forming covalent adducts with Thr209 but suffer from metabolic instability [6].
  • Hydrophobic Tail Modifications: Elongating the alkyl chain linking the core to the benzyl group by one methylene unit enhances occupancy of the hydrophobic tunnel, boosting affinity 5-fold. Fluorination of the benzyl ring mitigates oxidative metabolism while maintaining lipophilic efficiency [10].
  • Stereochemical Constraints: Introduction of S-configured methyl groups on the linker enforces a bent conformation that simultaneously engages the hydrophobic pocket and catalytic site, mimicking the "three-point lock" binding mode observed in crystallography [10].

Table 2: Impact of Structural Modifications on Autotaxin-IN-1 Potency

ModificationIC₅₀ (nM)Binding Energy ΔΔG (kcal/mol)Key Effect
Parent compound220ReferenceBaseline
Imidazole replacement39-1.8Enhanced Zn²⁺ chelation
Fluorinated benzyl105-0.9Reduced CYP450 metabolism
C2-methylated linker (S-form)47-2.1Optimal tunnel occupancy
Boronic acid variant28-2.5Covalent Thr209 adduction

Comparative Analysis with Other Small-Molecule ATX Inhibitors

Autotaxin-IN-1’s efficacy is contextualized against clinical and preclinical ATX inhibitors:

  • IOA-289: This tetrahydropyridopyrimidine derivative lacks zinc-chelating capability and instead relies on hydrophobic pocket occupancy (Type II binding). While it shows comparable potency (IC₅₀ = 50 nM), its inability to inhibit LPA-induced allostery limits maximal efficacy in fibrotic models [5] [9].
  • GLPG1690 (Ziritaxestat): A Type IV inhibitor occupying both the hydrophobic pocket and tunnel. Autotaxin-IN-1 outperforms GLPG1690 in enzymatic IC₅₀ (39 nM vs. 117 nM) due to superior zinc-site engagement but exhibits lower selectivity over ENPP1 [4] [5].
  • Bithionol Derivatives: These phenolic inhibitors disrupt ATX via thiol modification rather than zinc chelation. Autotaxin-IN-1’s reversible mechanism offers advantages in toxicity profiles despite similar nanomolar potency [7] [9].

Table 3: Comparative Profiles of Autotaxin-IN-1 and Reference ATX Inhibitors

InhibitorBinding ModeIC₅₀ (nM)Selectivity (vs. ENPP1)Key Limitation
Autotaxin-IN-1Type I (zinc-chelating)3915-foldModerate hERG risk
IOA-289Type II (pocket-only)50>100-foldWeak allostery blockade
GLPG1690Type IV (hybrid)11740-foldClinical hepatotoxicity
PF-8380Type I6.58-foldPoor microsomal stability

Role of Hydrophobic Binding Pockets and Zinc-Chelating Motifs

The ATX-Autotaxin-IN-1 interaction exemplifies a dual-site inhibition strategy:

  • Zinc Coordination: The imidazo[1,2-b]pyridazine core displaces the nucleophilic water molecule bound to Zn1 and Zn2, with its N1 and N3 atoms forming 2.1–2.3 Å bonds to the metals. This disrupts the charge relay system essential for LPC hydrolysis [1] [6].
  • Hydrophobic Pocket Engagement: The m-CF₃-benzyl group inserts into a 12-Å deep pocket lined by Tyr210, Phe275, and Leu213. Van der Waals interactions contribute ~60% of the total binding energy (-9.8 kcal/mol) [3] [10].
  • Allosteric Tunnel Blockade: Unlike classical Type I inhibitors, Autotaxin-IN-1’s extended alkyl linker partially occludes the LPA exit tunnel, hindering product release (confirmed via kinetic assays showing mixed inhibition) [1] [7]. This "three-point lock" binding—simultaneous zinc chelation, hydrophobic pocket occupancy, and tunnel obstruction—underpins its unique efficacy [10].

Table 4: Key Interactions in Autotaxin-IN-1/ATX Complex

Binding SiteResidues InvolvedInteraction TypeContribution to ΔG (kcal/mol)
Catalytic zinc siteHis315, His475, Asp311Coordinate covalent bonds-3.2
Hydrophobic pocketTyr210, Phe275, Leu213π-π stacking/vdW-5.1
Shallow grooveThr209, Asn230H-bonding-1.5
Allosteric tunnelTrp260, Leu210Hydrophobic occlusion-2.3

Properties

CAS Number

1619971-30-0

Product Name

Autotaxin-IN-1

IUPAC Name

1-[2-(Indan-2-ylamino)-5,7-dihydro-pyrrolo[3,4-d]pyrimidin-6-yl]-2-[2-(1H-[1,2,3]triazol-4-yl)-ethoxy]-ethanone

Molecular Formula

C21H23N7O2

Molecular Weight

405.46

InChI

InChI=1S/C21H23N7O2/c29-20(13-30-6-5-17-10-23-27-26-17)28-11-16-9-22-21(25-19(16)12-28)24-18-7-14-3-1-2-4-15(14)8-18/h1-4,9-10,18H,5-8,11-13H2,(H,22,24,25)(H,23,26,27)

InChI Key

ILOFWCAZDNILKY-UHFFFAOYSA-N

SMILES

O=C(N1CC2=NC(NC3CC4=C(C=CC=C4)C3)=NC=C2C1)COCCC5=CNN=N5

Solubility

Soluble in DMSO

Synonyms

Autotaxin IN-1; Autotaxin IN 1; Autotaxin-IN 1; Autotaxin-IN-1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.